BenchChemオンラインストアへようこそ!

1-(3-Methylazetidin-3-yl)pyrrolidine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

1-(3-Methylazetidin-3-yl)pyrrolidine (CAS 24083-67-8) is a bicyclic diamine building block composed of a 3-methyl-substituted azetidine ring directly linked via its 3-position nitrogen to a pyrrolidine ring. With a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g·mol⁻¹, this compound is primarily sourced as a free base with a catalog purity specification of 98%.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 24083-67-8
Cat. No. B1505381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylazetidin-3-yl)pyrrolidine
CAS24083-67-8
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCC1(CNC1)N2CCCC2
InChIInChI=1S/C8H16N2/c1-8(6-9-7-8)10-4-2-3-5-10/h9H,2-7H2,1H3
InChIKeyMPDKQILOHARMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylazetidin-3-yl)pyrrolidine (CAS 24083-67-8): Core Physicochemical & Sourcing Baseline for Procurement Decisions


1-(3-Methylazetidin-3-yl)pyrrolidine (CAS 24083-67-8) is a bicyclic diamine building block composed of a 3-methyl-substituted azetidine ring directly linked via its 3-position nitrogen to a pyrrolidine ring. With a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g·mol⁻¹, this compound is primarily sourced as a free base with a catalog purity specification of 98% . The molecule is part of the broader azetidine–pyrrolidine hybrid scaffold class, which is valued in medicinal chemistry for combining the conformational rigidity of the four-membered azetidine with the flexibility and favorable basicity of the five-membered pyrrolidine [1]. Computed physicochemical descriptors, including a topological polar surface area (TPSA) of 15.27 Ų and a calculated LogP of 0.44, position this compound as a moderately polar, low-molecular-weight fragment suitable for lead optimization and fragment-based drug discovery programs . This guide provides procurement-relevant, comparator-anchored evidence to differentiate this specific 3-methylated derivative from its closest in-class analogs.

Why Generic Substitution of 1-(3-Methylazetidin-3-yl)pyrrolidine Fails: Structural Differentiation vs. In-Class Analogs


The azetidine–pyrrolidine scaffold space contains several close structural analogs that differ only by a single substituent or connectivity, yet these seemingly minor variations produce measurable differences in lipophilicity, molecular weight, hydrogen-bonding capacity, and conformational behavior—each of which can decisively alter pharmacokinetic profiles and synthetic tractability. Generic substitution with the des-methyl analog (1-(azetidin-3-yl)pyrrolidine) or the 3,3-dimethyl variant ignores the specific contribution of the single methyl group to LogP modulation, steric environment, and the retention of a hydrogen-bond donor site that is lost upon exhaustive N-alkylation. The evidence compiled in Section 3 demonstrates that these differences are quantifiable and can directly impact decisions in lead optimization, synthetic route planning, and procurement of building blocks for SAR campaigns [1].

Head-to-Head Quantitative Evidence: 1-(3-Methylazetidin-3-yl)pyrrolidine vs. Closest Structural Analogs for Informed Scientific Selection


Molecular Weight & LogP Differentiation: The 3-Methyl Modification Shifts Physicochemical Properties Relative to the Des-Methyl Analog

The introduction of a single methyl group at the 3-position of the azetidine ring in 1-(3-methylazetidin-3-yl)pyrrolidine (MW 140.23 g·mol⁻¹) increases both molecular weight and lipophilicity compared to the des-methyl analog 1-(azetidin-3-yl)pyrrolidine (MW 126.20 g·mol⁻¹, LogP 0.32) . The target compound exhibits a computed LogP of 0.44, representing a ΔLogP of +0.12 . This right-shift in lipophilicity, coupled with an increase of 14.03 g·mol⁻¹ in molecular weight, provides a measurable tuning of membrane permeability potential without introducing additional hydrogen-bond donors or acceptors. For procurement decisions, this means that the 3-methylated derivative offers a distinct physicochemical space that cannot be replicated by the des-methyl compound, enabling finer control of ADME properties in parallel SAR studies [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Conformational Constraint and Steric Differentiation: Impact of the 3-Methyl Group on Molecular Topology vs. Unsubstituted and Dimethyl Analogs

The 3-methyl substituent on the azetidine ring introduces a defined steric and stereoelectronic environment that is absent in both the unsubstituted 1-(azetidin-3-yl)pyrrolidine and the symmetrically disubstituted 3,3-dimethyl analog. In the des-methyl analog, the azetidine 3-position is unsubstituted, offering minimal steric bulk and a symmetric conformational profile. The 3,3-dimethyl analog introduces two methyl groups, eliminating the hydrogen-bond donor at the azetidine nitrogen when fully alkylated and increasing steric congestion. The mono-3-methyl substitution in the target compound preserves the azetidine NH as a hydrogen-bond donor (1 HBD) while providing a chiral center at C3 of the azetidine ring, which is not present in the achiral des-methyl or 3,3-dimethyl analogs. This stereochemical feature is critical for enantioselective synthesis and diastereomeric SAR exploration [1]. The TPSA of the target compound (15.27 Ų) is identical to that of the des-methyl analog (15.27 Ų), indicating that the methyl addition does not alter polar surface area but selectively modulates lipophilicity and steric environment .

Conformational Analysis Stereoelectronic Effects Scaffold Design

Metabolic Stability Advantage of Azetidine-Pyrrolidine Scaffolds: Class-Level Evidence Supporting Procurement for DMPK-Sensitive Programs

A systematic 2023 study by Melnykov et al. measured intrinsic microsomal clearance across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. The study demonstrated high metabolic stability for the vast majority of azetidine-containing compounds, with a single exception noted for the 3,3-difluoroazetidine derivative [1]. While 1-(3-methylazetidin-3-yl)pyrrolidine itself was not directly assayed in that study, the class-level finding that azetidine-based saturated heterocyclic amines generally exhibit favorable microsomal stability supports the inference that this 3-methylazetidine–pyrrolidine hybrid is likely to maintain acceptable metabolic stability, in contrast to gem-difluorinated azetidine analogs that are susceptible to oxidative metabolism. For procurement decisions, this class-level evidence suggests that the 3-methylazetidine scaffold is a metabolically resilient choice compared to di-fluorinated alternatives that may require additional structural mitigation of metabolic hotspots. This inference is further supported by the broader recognition of azetidines as metabolically stable building blocks in drug discovery [2].

Drug Metabolism Microsomal Stability DMPK

Catalog Purity and Supply Chain Reliability: Commercial Availability at 98% Purity from Multiple Verified Suppliers

1-(3-Methylazetidin-3-yl)pyrrolidine (CAS 24083-67-8) is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) with a catalog purity specification of 98% . The dihydrochloride salt form (CAS 1152111-80-2) is also commercially accessible from multiple suppliers, including AKSci, with purity specifications of ≥95% , and MolCore at ≥97% purity . In comparison, the des-methyl analog 1-(azetidin-3-yl)pyrrolidine (CAS 149105-96-4) is typically offered at 95% purity, representing a lower baseline purity specification. The 98% purity specification for the target compound reduces the need for additional purification steps prior to use in sensitive catalytic or biological assays, directly impacting procurement cost-effectiveness and experimental reproducibility.

Chemical Sourcing Quality Control Procurement

Optimal Research & Industrial Application Scenarios for 1-(3-Methylazetidin-3-yl)pyrrolidine Based on Differentiated Evidence


Fragment-Based and Parallel SAR Libraries Requiring Controlled Lipophilicity Modulation

The ΔLogP of +0.12 and ΔMW of +14.03 g·mol⁻¹ relative to the des-methyl analog make 1-(3-methylazetidin-3-yl)pyrrolidine the preferred building block when a medicinal chemistry program requires a subtle increase in lipophilicity without changing the hydrogen-bond donor/acceptor profile. This is particularly relevant for fragment-growing strategies where each atom added must contribute to measurable physicochemical tuning . Procurement of this compound alongside the des-methyl analog enables systematic SAR exploration of the methyl effect on permeability and target engagement.

Stereochemistry-Dependent Lead Optimization Requiring a Chiral Azetidine Scaffold

The presence of a single methyl group at C3 of the azetidine ring creates a chiral center, unlike the achiral des-methyl and 3,3-dimethyl analogs. This makes 1-(3-methylazetidin-3-yl)pyrrolidine uniquely suited for enantioselective synthesis of diastereomeric compound pairs for biological evaluation. The retention of one hydrogen-bond donor on the azetidine nitrogen further supports target binding interactions that may be sterically or conformationally sensitive [1].

DMPK-Conscious Lead Series Where Metabolic Stability of the Azetidine Core Is Critical

Based on class-level evidence from the Melnykov et al. (2023) study showing high microsomal stability for azetidine-containing saturated heterocyclic amines, this compound is a structurally conservative choice for programs that have encountered metabolic liabilities with di-fluorinated or highly substituted azetidine analogs [2]. Procuring the 3-methylazetidine scaffold early in a DMPK-aware lead optimization campaign may reduce the need for later-stage metabolic stabilization.

High-Throughput Chemistry Workflows Requiring Pre-Qualified, High-Purity Building Blocks

With a catalog purity specification of 98% (free base), this compound surpasses the typical 95% purity offered for the des-methyl analog. This purity advantage is meaningful for high-throughput parallel synthesis and biological assay workflows where impurity-driven false positives or reaction yield variability must be minimized. The dihydrochloride salt form further provides aqueous solubility advantages for automated liquid-handling systems .

Quote Request

Request a Quote for 1-(3-Methylazetidin-3-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.